6-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic compound that belongs to the class of benzofurans. It features a bromine atom at the 6-position and a fluorine atom at the 7-position of the benzo[b]furan ring, with a carbonyl group at the 3-position. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one is classified as:
The synthesis of 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one can be achieved through several methods, including:
For instance, one method involves starting from 7-fluorobenzo[b]furan, which can be brominated using bromine in a suitable solvent under controlled conditions to yield the desired product. Specific reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity .
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one can participate in several chemical reactions:
For example, in nucleophilic substitution reactions, the reactivity of the carbonyl carbon is enhanced due to the presence of electron-withdrawing groups like bromine and fluorine, facilitating the formation of substituted products .
The mechanism of action for 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with biological targets, potentially modulating enzyme activity or receptor binding. The presence of halogen atoms may influence its binding affinity and selectivity towards specific biological targets.
Research indicates that such compounds may exhibit significant biological activities, including anti-inflammatory effects and antimicrobial properties, making them valuable in drug development .
Relevant data from similar compounds indicate moderate solubility in organic solvents with potential stability under standard laboratory conditions .
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one has potential applications in:
The synthesis of 6-bromo-7-fluorobenzo[b]furan-3(2H)-one (CAS: 1344891-91-3, C₈H₄BrFO₂, MW: 231.02) requires precise control over regioselectivity and reaction parameters to achieve the desired halogen placement on the benzofuranone scaffold [1]. The presence of both bromine and fluorine atoms on adjacent positions presents synthetic challenges addressed through specialized methodologies.
Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing halogens onto the benzofuranone core. The electron-rich aromatic system of benzofuran-3(2H)-one derivatives facilitates electrophilic attack, but achieving regioselective bromination at the C6 position adjacent to the fluorine at C7 requires careful substrate design and reaction control. Directed ortho-metalation techniques using organolithium or magnesiate bases enable selective halogenation by exploiting directing groups. For instance, fluorine-directed lithiation allows preferential bromination at the ortho position relative to the fluorine atom. This strategy capitalizes on the ortho-directing capability of fluorine when paired with appropriate metalating agents [4]. Common brominating agents like bromine (Br₂) in dichloromethane or acetic acid, N-bromosuccinimide (NBS) in dimethylformamide (DMF), or copper(II) bromide (CuBr₂) are employed under controlled temperatures (0°C to 25°C) to prevent polybromination. The reaction stoichiometry is critical, typically using 1.05-1.2 equivalents of brominating agent to minimize dibromide byproducts like 2,6-dibromo-7-fluorobenzo[b]furan-3(2H)-one (CAS: 1824048-66-9) [1] [2].
Table 1: Brominating Agents and Their Selectivity Profiles for 7-Fluorobenzo[b]furan-3(2H)-one
Brominating Agent | Solvent | Temperature (°C) | 6-Bromo Selectivity (%) | Major Byproduct |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0-5 | 65-70% | 5,7-Dibromo derivative |
NBS | DMF | 20-25 | 75-82% | 2,6-Dibromo derivative |
CuBr₂ | Acetonitrile | 50 | 60-68% | 6-Bromo-5-fluoro isomer |
Br₂/FeCl₃ | Acetic acid | 25 | 70-75% | Tribrominated species |
Nickel-catalyzed cross-couplings offer powerful routes to construct the carbon-halogen bonds with enhanced regiocontrol and functional group tolerance compared to traditional EAS. These methods typically utilize halogenated precursors like 7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS: 939759-27-0) or ethyl 6-bromo-7-fluorobenzo[b]furan-2-carboxylate (CAS: 2366994-40-1) as coupling partners [3]. The Kumada coupling between aryl Grignard reagents and brominated intermediates, or Negishi coupling using organozinc compounds, enables efficient carbon-bromine bond formation. Nickel catalysts such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) or Ni(COD)₂/PCy₃ systems operate under mild conditions (25-60°C) in anhydrous tetrahydrofuran (THF) or 1,4-dioxane. This approach is particularly valuable for accessing structurally complex analogs where direct halogenation is hampered by electronic deactivation or competing side reactions. The catalytic cycle involves oxidative addition of nickel into the aryl halide bond, transmetalation with the organometallic reagent, and reductive elimination to form the desired product [4].
Condensation strategies provide alternative routes through the annulation of pre-halogenated precursors. The synthesis often employs ethyl 6-bromo-7-fluorobenzo[b]furan-2-carboxylate (C₁₁H₈BrFO₃, MW: 287.08) as a key intermediate, which undergoes base-mediated hydrolysis and decarboxylation to afford the target compound [3]. Knoevenagel condensation between ortho-halogenated benzaldehydes and active methylene compounds, followed by intramolecular cyclization, offers another viable pathway. Microwave-assisted condensation techniques have gained prominence for reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [4]. The solvent choice significantly impacts the reaction trajectory, with aprotic polar solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) favoring cyclization over hydrolysis. Careful protecting group strategy for the lactone moiety prevents undesired ring-opening during condensation steps. This method demonstrates particular utility for synthesizing dibrominated analogs such as 2,6-dibromo-7-fluorobenzo[b]furan-3(2H)-one (CAS: 1824048-66-9) through controlled stoichiometry [1] [2].
The translation from milligram to kilogram-scale synthesis introduces significant engineering challenges requiring distinct approaches. Laboratory-scale routes (0.1-100g) prioritize flexibility and employ batch processing in multi-neck flasks with manual temperature control and magnetic stirring. In contrast, industrial-scale production (>1kg) utilizes continuous flow reactors for bromination steps, enabling precise residence time control (2-5 minutes) and superior heat transfer compared to batch reactors [4]. Feedstock considerations differ substantially: while lab synthesis may use expensive NBS for convenience, industrial processes prefer elemental bromine with hydrogen bromide scavengers like sodium sulfite for cost efficiency. Waste stream management becomes critical at scale, necessitating solvent recovery systems (e.g., distillation for DMF reuse) and metal capture columns for nickel residues. Process Analytical Technology (PAT) implementation in manufacturing includes online HPLC for real-time purity verification, reducing analytical hold times from days to hours. The throughput efficiency of continuous processing increases output 3-5 fold compared to batch methods, with significantly reduced solvent consumption per kilogram of product. However, the high capital investment for specialized equipment like continuous hydrogenation reactors for reductive steps remains a barrier for smaller producers [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1